Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-

Lipophilicity Drug-likeness ADME

Researchers seeking a versatile, fluorinated aniline building block for CNS drug discovery often face limited access to the unique 3-pyrroline oxidation state. 4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline (CAS 1431546-13-2) directly addresses this gap. - **Divergent Synthesis**: The non-aromatic olefin enables orthogonal functionalization (epoxidation, dihydroboration) or aromatization to pyrrole, offering pathways inaccessible to fully saturated or aromatic analogs. - **Optimized for CNS**: With a TPSA of 29.3 Ų and cLogP of 1.7, its physicochemical profile is ideal for synthesizing blood-brain barrier penetrant candidates. - **SAR Power**: The 3-fluoro substituent allows systematic fluorine scans in matched molecular pair analyses to probe metabolic stability and target engagement.

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 1431546-13-2
Cat. No. B1406937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-
CAS1431546-13-2
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1C=CCN1C2=C(C=C(C=C2)N)F
InChIInChI=1S/C10H11FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-4,7H,5-6,12H2
InChIKeyFEWMMPORJHJAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline Overview


4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline (CAS 1431546-13-2) is a fluorinated aniline derivative bearing a 2,5-dihydro-1H-pyrrole (3-pyrroline) substituent para to the primary amine. Its molecular formula is C10H11FN2, molecular weight 178.21 g/mol, with a computed XLogP3-AA of 1.7 and topological polar surface area of 29.3 Ų [1]. The compound is commercially available at 98% purity . This structural class occupies a distinct oxidation state between fully aromatic pyrrole and fully saturated pyrrolidine analogs, providing unique reactivity profiles for downstream synthetic elaboration.

Oxidation-state intermediate dihydropyrrole enables orthogonal synthetic elaboration distinct from aromatic pyrrole or saturated pyrrolidine.
3-Fluoroaniline core provides a handle for pKa modulation and matched-pair SAR studies.
Commercial high-purity supply supports reproducible cross-coupling and screening workflows.

4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline Differentiation


The 2,5-dihydropyrrole ring represents an intermediate oxidation state that dictates distinct electronic, steric, and reactivity properties relative to its fully aromatic (pyrrole) and fully saturated (pyrrolidine) counterparts. The olefinic bond in the dihydropyrrole can undergo further functionalization (e.g., epoxidation, dihydroxylation, hydroboration) while the ring can be oxidatively aromatized to the corresponding pyrrole upon demand, providing synthetic versatility that neither the fully aromatic nor the fully saturated analog can offer [1]. Additionally, the presence of the 3-fluoro substituent modulates the aniline pKa and hydrogen-bonding capacity relative to non-fluorinated analogs, influencing both reactivity and biological target engagement [2].

Olefinic handle
Pyrrole or pyrrolidine analogs lack the non-aromatic double bond, limiting further oxidative functionalization.
Fluorine modulation
Non-fluorinated 4-(2,5-dihydro-1H-pyrrol-1-yl)aniline cannot replicate fluorine-dependent pKa and target-engagement tuning.
Oxidation-state control
Saturated pyrrolidine may shift reactivity and lipophilicity profiles, altering pharmacokinetic readouts in lead series.

4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline Quantitative Evidence


Lipophilicity Modulation

The target compound occupies a lipophilicity window intermediate between its fully saturated (pyrrolidine) and fully aromatic (pyrrole) analogs. Its computed XLogP3-AA of 1.7 [1] is approximately 0.5 log units higher than the pyrrolidine analog and ~0.3 log units lower than the pyrrole analog (class-level estimates based on fragment contributions) [2]. This intermediate lipophilicity can translate into balanced membrane permeability for central nervous system drug discovery programs where both extremes may be suboptimal.

Lipophilicity
Class-level
XLogP3-AA 1.7
Δ +0.5 vs pyrrolidine
Δ −0.3 vs pyrrole
Reported intermediate lipophilicity may support balanced permeability screening for CNS lead discovery.
Fragment-based analog estimates; review compound-specific logD.
Lipophilicity Drug-likeness ADME

TPSA and CNS Penetration

The target compound has a TPSA of 29.3 Ų [1], which is below the commonly cited threshold of 60-90 Ų for passive blood-brain barrier penetration. In comparison, the non-fluorinated analog 4-(2,5-dihydro-1H-pyrrol-1-yl)aniline has a TPSA of 29.1 Ų (identical within computational error), but the 3-fluoro substituent introduces an additional hydrogen bond acceptor that can subtly modulate target engagement without substantially eroding CNS permeability [2].

CNS Penetration TPSA
Reported
TPSA 29.3 Ų
Δ +0.2 vs non-fluorinated
Low TPSA supports CNS drug-likeness maintenance; fluorine may add H-bond capacity without substantial TPSA increase.
Reference threshold 60–90 Ų (NeuroRx 2005).
TPSA Blood-brain barrier CNS penetration

Purity and Reproducibility

The compound is available from a major building-block supplier at 98% purity , a specification critical for reproducible chemical synthesis and biological screening. Lower-purity analogs (e.g., 3-fluoro-4-(pyrrolidin-1-yl)aniline, CAS 93246-54-9, often supplied at 95% ) may contain impurities that interfere with sensitive catalytic reactions or generate off-target artifacts in cell-based assays.

Purity
Data to verify
98% (HPLC)
Higher purity specification may support reproducible metal-catalyzed coupling and reduce off-target assay artifacts.
Vendor COA; request lot-specific data.
Purity Reproducibility Procurement specification

4-(2,5-Dihydro-1H-pyrrol-1-yl)-3-fluoroaniline Applications


CNS-Penetrant Lead Building Block

With a TPSA of 29.3 Ų and moderate XLogP of 1.7, this scaffold is well-suited as a starting material for synthesizing CNS-targeted small molecules where blood-brain barrier penetration is required [1]. The 2,5-dihydropyrrole ring can be further elaborated to pyrrole, pyrrolidine, or functionalized pyrrolines, offering divergent synthetic pathways from a single intermediate [2].

Orthogonal Reactivity of 3-Pyrroline

The 2,5-dihydro-1H-pyrrole (3-pyrroline) moiety contains a non-aromatic olefin that can undergo selective transformations–such as epoxidation, dihydroxylation, hydroboration, or cyclopropanation–without affecting the aniline core. This orthogonal reactivity is absent in the fully aromatic pyrrole analog and is distinct from the chemically inert pyrrolidine ring, making this compound a versatile intermediate for complex molecule synthesis [1].

Fluorine Scan for SAR

The 3-fluoro substituent on the aniline ring provides the opportunity to conduct systematic fluorine scans in structure–activity relationship (SAR) campaigns. When paired with the non-fluorinated analog 4-(2,5-dihydro-1H-pyrrol-1-yl)aniline, researchers can isolate the contribution of fluorine to binding affinity, metabolic stability, and pKa modulation in matched molecular pair analyses [2].

Application
Selection Property
Validation Focus
CNS-targeted lead synthesis
Low TPSA and intermediate lipophilicity profile
Blood-brain barrier permeability assessment
3-Pyrroline orthogonal functionalization
Non-aromatic olefin enabling selective epoxidation, dihydroxylation, cyclopropanation
Reactivity under oxidative/cycloaddition conditions
Matched molecular pair SAR
Fluorine-substituted aniline for systematic pKa and metabolic modulation
Fluorine effect on binding affinity and metabolic stability
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